BenchChemオンラインストアへようこそ!

N-(furan-2-yl)acetamide

synthetic methodology furan stability building block utility

N-(Furan-2-yl)acetamide (CAS 99969-04-7) is a stable, isolable heterocyclic building block that overcomes the instability of 2-aminofuran. It uniquely undergoes [4+2] cycloaddition with electron-deficient alkynes to generate substituted phenols—reactivity absent in N-phenyl or N-alkyl acetamides. With XLogP3-AA 0.5, 1 H-bond donor, and 2 acceptors, it offers an ideal drug-like core for focused library synthesis. Procurement teams should stock this versatile intermediate for anticonvulsant, skin-lightening, and oncology programs.

Molecular Formula C6H7NO2
Molecular Weight 125.13g/mol
CAS No. 99969-04-7
Cat. No. B429058
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(furan-2-yl)acetamide
CAS99969-04-7
Molecular FormulaC6H7NO2
Molecular Weight125.13g/mol
Structural Identifiers
SMILESCC(=O)NC1=CC=CO1
InChIInChI=1S/C6H7NO2/c1-5(8)7-6-3-2-4-9-6/h2-4H,1H3,(H,7,8)
InChIKeyAMKUXSNZBKDEHN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 250 mg / 1 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(furan-2-yl)acetamide (CAS 99969-04-7): A Furan-Based Acetamide Building Block for Medicinal Chemistry and Synthetic Applications


N-(furan-2-yl)acetamide (CAS 99969-04-7), also known as N-(2-furyl)acetamide or 2-acetamidofuran, is a heterocyclic organic compound with molecular formula C₆H₇NO₂ and molecular weight 125.13 g/mol [1]. The compound consists of an acetamide moiety directly attached to the 2-position of a furan ring. It is characterized by an XLogP3-AA value of 0.5, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 2, and a rotatable bond count of 1 [1]. This compound is of interest in medicinal chemistry as a core structural motif for bioactive furan-containing molecules and as a versatile intermediate in organic synthesis.

Why N-(furan-2-yl)acetamide Cannot Be Simply Replaced by Generic Furan or Acetamide Analogs in Research Applications


The furan-2-yl acetamide scaffold exhibits reactivity patterns and physicochemical properties that are not conserved across structurally similar analogs. Unlike 2-aminofuran, which is highly unstable and cannot be isolated as the free amine, N-(2-furyl)acetamide is a stable, isolable solid that can be synthesized via oxidative rearrangement of furan-2-carboximidamides and purified for use as a building block [1]. Additionally, this compound readily undergoes [4+2] cycloaddition reactions with electron-deficient alkynes to yield phenols after spontaneous ring opening, a reactivity pathway not observed with N-alkylacetamides or non-furan acetamide derivatives [1]. The computed XLogP3-AA of 0.5 [2] distinguishes it from more lipophilic furan analogs (e.g., furfuryl derivatives with XLogP > 1.0) and more polar open-chain acetamides, affecting solubility and membrane permeability in biological assays.

Quantitative Differentiation of N-(furan-2-yl)acetamide: Comparative Evidence for Scientific Selection


Comparative Stability Advantage: N-(2-Furyl)acetamide vs. 2-Aminofuran

N-(2-Furyl)acetamide (10a) demonstrates a critical stability advantage over 2-aminofuran, its closest structural analog lacking the acetyl protecting group. According to Bobošíková et al. (2001), 2-aminofuran exhibits such high instability that it cannot be synthesized or isolated from the free amine; thermolysis of N¹-acyl-N¹-(2-furyl)ureas is required to generate the corresponding 2-acylaminofurans, including N-(2-furyl)acetamide 10a [1]. The acetamide derivative 10a, by contrast, is a stable, isolable compound that can be fully characterized and employed in subsequent synthetic transformations, including cycloaddition reactions with electron-deficient alkynes and conversion to thioamide 26 with Lawesson's reagent [1].

synthetic methodology furan stability building block utility

Computed Lipophilicity Differentiation: N-(furan-2-yl)acetamide vs. N-(furan-2-ylmethyl)acetamide

N-(furan-2-yl)acetamide exhibits a calculated XLogP3-AA value of 0.5 [1], representing a moderate lipophilicity profile distinct from closely related furan-2-ylmethyl analogs. In comparison, N-(furan-2-ylmethyl)acetamide (CAS: 868238-04-4), which features a methylene spacer between the furan ring and acetamide nitrogen, has a computed LogP of approximately 1.31 [2], making it more than twice as lipophilic. This 0.81 log unit difference corresponds to an approximately 6.5-fold difference in octanol-water partition coefficient, significantly affecting aqueous solubility, membrane permeability, and bioavailability predictions in drug discovery programs.

physicochemical properties logP comparison drug-likeness

Furan-2-yl Substituent Contributes to Anticonvulsant Potency: Class-Level Evidence from α-Acetamido-N-Benzylacetamides

The furan-2-yl moiety confers enhanced anticonvulsant potency when incorporated into α-acetamido-N-benzylacetamide scaffolds. In a systematic structure-activity relationship study, Kohn and colleagues demonstrated that (R,S)-α-acetamido-N-benzyl-2-furanacetamide (compound 2g) exhibited an MES ED₅₀ value of 10.3 mg/kg following intraperitoneal administration in mice [1]. This potency compared favorably with the clinical standard phenytoin (MES ED₅₀ = 9.50 mg/kg). Furthermore, the (R)-enantiomer of this furan-containing compound achieved an MES ED₅₀ of 3.3 mg/kg, contributing to a large protective index (TD₅₀/ED₅₀) that approached that of phenytoin [1]. The furan-2-yl substituted analog outperformed the phenyl-containing parent compound (2b), with replacement of the α-phenyl substituent by a relatively small, electron-rich heteroaromatic moiety (furan-2-yl) leading to substantial improvement in anticonvulsant potency [2].

anticonvulsant activity maximal electroshock structure-activity relationship

Computational Docking Advantage: Furan-2-yl Acetamide Derivatives vs. Standard Inhibitors in Tyrosinase Inhibition

Furan-2-yl tethered acetamide structural motifs demonstrate superior in silico binding to melanogenesis targets compared to the clinical standard inhibitor kojic acid. In a 2023 structure-based virtual screening study, furan-1,3,4-oxadiazole tethered N-phenylacetamide derivatives (which incorporate the furan-2-yl acetamide core motif) were evaluated against human tyrosinase (hTYR) and human tyrosinase-related protein-1 (hTYRP1). The lead compound BF5 displayed a binding affinity of -13.30 kcal/mol against hTYR, while BF4 showed -11.50 kcal/mol against hTYRP1, both substantially stronger than kojic acid (binding affinity not explicitly quantified but reported as lower across all 16 tested compounds) [1]. Molecular dynamics simulations over 100 ns confirmed stable binding of these furan-containing motifs within the active sites, and ADMET profiling indicated favorable drug-like properties [1].

tyrosinase inhibition melanogenesis in silico screening

Synthetic Yield Differentiation: CuI-Catalyzed Cross-Coupling of 2-Amidofurans vs. Alternative Synthetic Routes

The CuI-catalyzed cross-coupling methodology for synthesizing 2-amidofurans (including N-(furan-2-yl)acetamide derivatives) achieves yields of 45-95%, depending on the specific amide and bromide coupling partners [1]. This method, developed by Padwa and colleagues, involves the reaction of bromo-substituted furans with various amides, carbamates, and lactams under CuI catalysis [1]. In contrast, the alternative Curtius rearrangement route (thermolysis of furan-2-carbonyl azide followed by trapping with organometallic reagents) and the cyclic carbinol amide/triflic anhydride route produce α-(trifluoromethyl)sulfonamido-substituted furans rather than the unsubstituted N-acyl derivatives [1]. The cross-coupling approach is the only method among the three that directly yields N-(furan-2-yl)acetamide and its simple N-acyl analogs in the reported 45-95% yield range.

synthetic methodology cross-coupling yield C-N bond formation

Unique Cycloaddition Reactivity: N-(2-Furyl)acetamide vs. Non-Furan Acetamides in Diels-Alder-Type Transformations

N-(2-Furyl)acetamide (10a) undergoes a distinctive cycloaddition reaction with electron-deficient alkynes that is not observed with non-furan acetamides or simple aliphatic amides. According to Bobošíková et al., compound 10a readily participates in [4+2] cycloaddition with electron-deficient alkynes, followed by spontaneous ring opening to yield phenolic products [1]. The observed regioselectivity of this transformation was corroborated by AM1 molecular orbital calculations [1]. This reactivity profile is specific to the 2-acylaminofuran scaffold and provides a direct synthetic pathway to substituted phenols that is unavailable using N-phenylacetamide, N-alkylacetamide, or other heterocyclic acetamide analogs lacking the furan diene system.

cycloaddition furan Diels-Alder phenol synthesis

Optimal Research and Procurement Applications for N-(furan-2-yl)acetamide Based on Quantitative Evidence


Anticonvulsant Drug Discovery: α-Acetamido-N-Benzylacetamide Lead Optimization

N-(furan-2-yl)acetamide serves as a key pharmacophore component in the design of potent anticonvulsant agents. The furan-2-yl moiety, when incorporated into α-acetamido-N-benzylacetamide scaffolds, has demonstrated MES ED₅₀ values as low as 3.3 mg/kg (R-enantiomer) and 10.3 mg/kg (racemic) in murine seizure models, comparing favorably with phenytoin (9.50 mg/kg) [1]. Researchers developing next-generation epilepsy therapeutics should prioritize this scaffold for further optimization, particularly focusing on enantioselective synthesis of the (R)-configuration [1].

Synthetic Methodology Development: Phenol Synthesis via Furan Diels-Alder Cascade

N-(2-Furyl)acetamide enables a unique [4+2] cycloaddition cascade with electron-deficient alkynes to produce substituted phenols after spontaneous ring opening [1]. This reactivity is absent in N-phenylacetamide, N-alkylacetamides, and other non-furan acetamide derivatives, making N-(2-furyl)acetamide an irreplaceable building block for this specific transformation [1]. Organic chemists developing novel routes to polysubstituted phenols should procure this compound as a diene equivalent for Diels-Alder–ring-opening sequences.

Melanogenesis Inhibitor Development: Tyrosinase and TYRP1 Targeting

Furan-2-yl acetamide structural motifs demonstrate superior in silico binding to hTYR and hTYRP1 compared to kojic acid, with lead compounds achieving binding affinities of -13.30 kcal/mol (hTYR) and -11.50 kcal/mol (hTYRP1) [1]. Stable binding over 100 ns molecular dynamics simulations supports the use of this scaffold for developing novel skin-lightening agents and anti-melanoma therapeutics [1]. Medicinal chemistry teams targeting hyperpigmentation disorders or melanoma should evaluate N-(furan-2-yl)acetamide as a starting scaffold for inhibitor design.

Medicinal Chemistry Building Block: Privileged Furan Pharmacophore Library Synthesis

With a favorable drug-like profile including XLogP3-AA = 0.5, hydrogen bond donor count of 1, and acceptor count of 2 [1], N-(furan-2-yl)acetamide represents an ideal core for constructing focused libraries of bioactive furan derivatives. Its stability advantage over 2-aminofuran [2] ensures reliable handling and storage in compound management workflows. Procurement teams supporting medicinal chemistry programs should stock this compound as a versatile intermediate for generating furan-containing analogs for high-throughput screening campaigns.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-(furan-2-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.